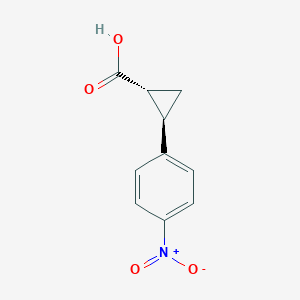

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHOAKPNPOGWEV-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511534 | |

| Record name | (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16633-46-8 | |

| Record name | (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

Foreword: The Strategic Importance of the Cyclopropane Motif

The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in modern drug discovery and development. Its rigid, strained structure imparts unique conformational constraints on molecules, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The incorporation of a cyclopropane moiety can enhance metabolic stability, improve membrane permeability, and fine-tune the pharmacokinetic profile of a therapeutic agent. The title compound, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, serves as a valuable building block, combining the bioisosteric properties of the cyclopropane ring with the versatile synthetic handle of the carboxylic acid and the electronically distinct 4-nitrophenyl group. This guide provides a comprehensive overview of the most robust and scientifically sound pathway for its synthesis, grounded in established chemical principles and field-proven methodologies.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient path for its construction. The primary disconnection strategy focuses on the formation of the cyclopropane ring, which is the key structural feature.

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies two key transformations:

-

Cyclopropanation: The formation of the three-membered ring from an alkene precursor.

-

Functional Group Interconversion: The hydrolysis of a carboxylate ester to the final carboxylic acid.

The most logical and stereochemically controlled approach involves the cyclopropanation of an ester of trans-4-nitrocinnamic acid. This precursor is readily available and possesses the required (E)-alkene geometry, which is crucial for establishing the desired trans stereochemistry in the final product.

The Corey-Chaykovsky Reaction: The Premier Pathway for Stereoselective Cyclopropanation

For the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters bearing a nitro group, the Corey-Chaykovsky reaction stands out as the method of choice.[1][2][3] This reaction utilizes a sulfur ylide, specifically dimethylsulfoxonium methylide, to deliver a methylene group (CH₂) across the double bond.

The Underlying Mechanism: 1,4-Conjugate Addition

The success and stereoselectivity of this reaction hinge on its mechanism. Unlike some other cyclopropanation methods that can proceed via a carbene-like intermediate, the Corey-Chaykovsky reaction follows a distinct pathway involving the sulfur ylide.[3][4]

Caption: Mechanism of the Corey-Chaykovsky reaction.

-

Ylide Formation: Trimethylsulfoxonium iodide is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethyl sulfoxide (DMSO) to generate the reactive dimethylsulfoxonium methylide.

-

1,4-Conjugate Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated ester in a Michael-type or 1,4-conjugate addition. This pathway is favored over a direct 1,2-addition to the carbonyl group, especially with sulfoxonium ylides, leading to the formation of a stable enolate intermediate (a betaine).[3][5]

-

Intramolecular Cyclization: The negatively charged enolate then undergoes a rapid intramolecular SN2 displacement of the dimethyl sulfoxide (DMSO) leaving group, forming the three-membered ring.

The stereochemical outcome is controlled during this process. The initial conjugate addition and subsequent rotation around the single bonds allow the bulky substituents (the 4-nitrophenyl group and the ester group) to adopt a thermodynamically favorable anti-periplanar conformation before the ring-closing step, resulting predominantly in the trans-cyclopropane product.[3]

Alternative Considerations: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and powerful method for cyclopropanation.[6][7][8] It typically employs a carbenoid species, often represented as ICH₂ZnI, generated from diiodomethane and a zinc-copper couple. While highly effective and stereospecific for many alkenes, its utility for strongly electron-deficient substrates like 4-nitrocinnamic acid derivatives is less certain. The Simmons-Smith reagent is electrophilic in nature and reacts fastest with electron-rich alkenes.[7][9] Consequently, for this specific target, the Corey-Chaykovsky reaction remains the more reliable and higher-yielding approach.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust, three-step procedure for the synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, commencing from commercially available trans-4-nitrocinnamic acid.

Caption: Experimental workflow for the synthesis.

Step 1: Esterification of trans-4-Nitrocinnamic Acid

-

Rationale: The Corey-Chaykovsky reaction is most compatible with the ester functional group rather than the free carboxylic acid, which would be deprotonated by the strong base used to generate the ylide. Fischer esterification is a straightforward method for this conversion.

-

Procedure:

-

To a round-bottom flask, add trans-4-nitrocinnamic acid (1.0 eq).

-

Add a large excess of absolute ethanol (e.g., 20-30 eq), which serves as both reactant and solvent.

-

Add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl trans-4-nitrocinnamate, which can be purified by recrystallization or column chromatography.

-

Step 2: Corey-Chaykovsky Cyclopropanation

-

Rationale: This is the key bond-forming step to construct the cyclopropane ring with the desired trans stereochemistry.

-

Procedure:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add trimethylsulfoxonium iodide (1.2 eq) to anhydrous DMSO. To this suspension, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until the evolution of hydrogen gas ceases and a clear to slightly hazy solution of the ylide is obtained.

-

Cyclopropanation: Cool the ylide solution in an ice-water bath. Add a solution of ethyl trans-4-nitrocinnamate (1.0 eq) in anhydrous DMSO dropwise to the ylide solution over 30 minutes.

-

Remove the cooling bath and allow the reaction mixture to stir at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by pouring it into a flask containing ice-water. Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash thoroughly with water and brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate, can be purified by column chromatography on silica gel.

-

Step 3: Hydrolysis to the Final Carboxylic Acid

-

Rationale: The final step is the saponification of the ethyl ester to liberate the target carboxylic acid.

-

Procedure:

-

Dissolve the purified ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 3-5 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is no longer present.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute hydrochloric acid (e.g., 2 M HCl) until the pH is ~2. A precipitate of the carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.

-

Data Presentation and Characterization

The successful synthesis of the target compound should be verified through standard analytical techniques.

| Parameter | Starting Material (Ethyl 4-Nitrocinnamate) | Intermediate (Ethyl trans-2-(4-Nitrophenyl)cyclopropanecarboxylate) | Final Product (trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid) |

| Molecular Formula | C₁₁H₁₁NO₄ | C₁₂H₁₃NO₄ | C₁₀H₉NO₄ |

| Molecular Weight | 221.21 g/mol | 235.24 g/mol | 207.18 g/mol |

| Appearance | Pale yellow solid | Off-white to yellow solid | Pale yellow solid |

| Expected ¹H NMR | Signals for aromatic, vinylic, ethyl protons. | Disappearance of vinylic protons; appearance of characteristic cyclopropyl protons (diastereotopic). | Disappearance of ethyl protons; appearance of broad COOH proton. |

| Expected Yield | >90% (Esterification) | 70-85% (Cyclopropanation) | >90% (Hydrolysis) |

Conclusion and Outlook

The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is most effectively and stereoselectively achieved via a three-step sequence involving Fischer esterification of 4-nitrocinnamic acid, followed by a Corey-Chaykovsky cyclopropanation, and concluding with ester hydrolysis. This pathway is robust, high-yielding, and provides excellent control over the crucial trans stereochemistry of the cyclopropane ring. The principles and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals seeking to access this and structurally related cyclopropane-containing building blocks for the advancement of chemical and pharmaceutical sciences.

References

-

NROChemistry. (n.d.). Corey-Chaykovsky Reactions. [Link]

-

Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.

-

Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

-

ResearchGate. (2025). Simmons‐Smith Cyclopropanation Reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Simmons-Smith Reaction [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The unique structural motif of the cyclopropane ring, combined with the electronic properties of the nitro group, positions trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as a compound of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, drawing upon available data for the compound and its structural analogs. While specific experimental data for the title compound is limited in publicly accessible literature, this document synthesizes information from related molecules to offer a predictive and insightful resource for researchers.

Chemical Identity and Physical Properties

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a crystalline solid that integrates a rigid cyclopropane backbone with a phenyl ring activated by a nitro group, and a carboxylic acid moiety, suggesting a potential for diverse chemical interactions and biological activity.

Table 1: General and Physicochemical Properties

| Property | Value/Information | Source |

| IUPAC Name | trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid | N/A |

| CAS Number | 16633-46-8 | [1] |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.19 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Melting Point | Data not available. For the related compound trans-2-nitrocyclopropanecarboxylic acid, the melting point is 121 °C. | [3] |

| Boiling Point | Data not available. | N/A |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like DMSO and DMF. | Inferred |

| pKa | Data not available. The pKa of the parent cyclopropanecarboxylic acid is approximately 4.83. The electron-withdrawing nitro group on the phenyl ring is expected to lower the pKa of the title compound, making it a stronger acid. | Inferred |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the aromatic protons, and the carboxylic acid proton. The cyclopropyl protons would appear as a complex multiplet system in the upfield region. The aromatic protons on the para-substituted phenyl ring would likely present as two distinct doublets. The carboxylic acid proton would be a broad singlet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons, the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), and the carbonyl carbon of the carboxylic acid, which would appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show key absorption bands corresponding to its functional groups:

-

A broad O-H stretching band for the carboxylic acid.

-

A sharp C=O stretching band for the carbonyl group.

-

N-O stretching bands for the nitro group.

-

C-H stretching bands for the aromatic and cyclopropyl groups.

-

C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the cyclopropane ring.

Synthesis and Reactivity

The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can be approached through several established methods for cyclopropane ring formation. A common strategy involves the cyclopropanation of an activated alkene.

General Synthesis Workflow

A plausible synthetic route would involve the reaction of a 4-nitrostyrene derivative with a carbene or a carbenoid species.

Caption: General synthetic workflow for the target compound.

Illustrative Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known cyclopropanation reactions and should be adapted and optimized for the specific substrate.

-

Esterification: Convert 4-nitrocinnamic acid to its corresponding ethyl ester by reacting with ethanol in the presence of a catalytic amount of sulfuric acid under reflux.

-

Cyclopropanation: To a solution of ethyl 4-nitrocinnamate in a suitable solvent (e.g., dichloromethane), add a diazomethane solution in the presence of a palladium or copper catalyst. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Purification of Intermediate: The resulting cyclopropyl ester is purified by column chromatography on silica gel.

-

Hydrolysis: The purified ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification with a mineral acid (e.g., HCl).

-

Final Purification: The crude carboxylic acid is purified by recrystallization to yield the final product.

Potential Biological Activity and Applications

While specific biological studies on trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are not prominent in the literature, its structural features suggest several areas of potential pharmacological interest.

Rationale for Biological Activity

-

Cyclopropane Ring: The strained cyclopropane ring can mimic the conformation of other chemical groups and can interact with enzyme active sites.[4] It is a known pharmacophore in various bioactive molecules.

-

Nitroaromatic Group: The 4-nitrophenyl moiety is a strong electron-withdrawing group that can participate in various non-covalent interactions with biological targets. Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.

-

Carboxylic Acid: The carboxylic acid group can act as a hydrogen bond donor and acceptor, and can form salt bridges with basic residues in proteins, anchoring the molecule to its target.

Potential Therapeutic Areas

-

Enzyme Inhibition: The rigid structure of the cyclopropane ring and the electronic properties of the nitrophenyl group make this compound a candidate for an enzyme inhibitor. For instance, related phenylcyclopropane derivatives have been investigated as inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in bacterial cysteine biosynthesis.[5]

-

Antimicrobial Agents: The presence of the nitroaromatic group suggests potential antimicrobial activity. Many nitroaromatic compounds are known to have antibacterial and antiparasitic properties.

-

Anticancer Research: The combination of a cyclopropane ring and a nitroaromatic system could be explored for its potential as an anticancer agent, as both motifs are found in various compounds with cytotoxic activity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a molecule with significant potential for applications in medicinal chemistry and as a building block in organic synthesis. While there is a need for more extensive experimental characterization of its physical, chemical, and biological properties, the available information on related compounds provides a strong foundation for future research. Further investigation into its synthesis, reactivity, and pharmacological profile is warranted to fully explore the potential of this intriguing molecule.

References

A comprehensive list of references is not available due to the limited specific data on the target compound. The information presented is a synthesis of data from suppliers and scientific databases on the target compound and its structural analogs. The provided citations in the text refer to the search results that informed this guide.

Sources

- 1. 16633-46-8 Cas No. | trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid | Apollo [store.apolloscientific.co.uk]

- 2. trans-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]

- 3. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 4. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid: Elucidating Structure Through NMR, IR, and MS Analysis

This technical guide provides a detailed analysis of the expected spectroscopic data for trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes information from structurally related analogs and fundamental spectroscopic principles to offer a robust predictive framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic signatures of nitrophenyl-substituted cyclopropane derivatives.

Introduction: The Structural Significance of a Multifunctional Molecule

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a molecule of interest due to its unique combination of a strained cyclopropane ring, a carboxylic acid moiety, and an electron-withdrawing nitrophenyl group. These features impart distinct chemical and physical properties, making its unambiguous structural confirmation paramount for any research or development application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic characteristics of this compound, providing a foundational understanding for its identification and analysis.

The rationale behind the predicted data stems from the analysis of analogous compounds, including trans-2-phenylcyclopropanecarboxylic acid[1][2][3] and cyclopropanecarboxylic acid[4][5][6][7], with further insights drawn from the known effects of nitro-substitution on aromatic systems[8][9].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The strained nature of the cyclopropane ring and the electronic influence of the substituents lead to characteristic chemical shifts and coupling constants.

¹H NMR Spectroscopy: Deciphering Proton Environments

The ¹H NMR spectrum of trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid is expected to be complex in the aliphatic region due to the diastereotopic protons of the cyclopropane ring, and will also show distinct signals for the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH-COOH) | 2.0 - 2.5 | ddd | J1,2 ≈ 4-6 (trans), J1,3a ≈ 6-8 (cis), J1,3b ≈ 8-10 (trans) |

| H-2 (CH-Ar) | 2.7 - 3.2 | ddd | J2,1 ≈ 4-6 (trans), J2,3a ≈ 8-10 (trans), J2,3b ≈ 6-8 (cis) |

| H-3a, H-3b (CH₂) | 1.4 - 1.9 | m | |

| H-Ar (ortho to NO₂) | 8.1 - 8.3 | d | J ≈ 8-9 |

| H-Ar (meta to NO₂) | 7.4 - 7.6 | d | J ≈ 8-9 |

| COOH | 10.0 - 13.0 | br s |

Causality Behind Predictions:

-

The cyclopropyl protons are expected to be in the upfield region, with the methine protons (H-1 and H-2) deshielded relative to the methylene protons (H-3a, H-3b) due to their proximity to the electron-withdrawing carboxylic acid and nitrophenyl groups, respectively.

-

The trans configuration of the substituents on the cyclopropane ring results in smaller J-coupling constants between the vicinal methine protons (H-1 and H-2) compared to the cis couplings.

-

The strong electron-withdrawing nature of the nitro group will significantly deshield the aromatic protons, particularly those in the ortho position.[8] The expected A₂B₂ pattern (two doublets) is characteristic of a para-substituted benzene ring.

-

The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, and its position can be concentration and solvent dependent.

Visualization of Key ¹H-¹H Couplings:

Caption: Key proton-proton couplings in the cyclopropane ring.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 175 - 180 |

| C-Ar (ipso, attached to NO₂) | 147 - 150 |

| C-Ar (ipso, attached to cyclopropyl) | 140 - 145 |

| C-Ar (ortho to NO₂) | 123 - 125 |

| C-Ar (meta to NO₂) | 128 - 130 |

| C-1 (CH-COOH) | 25 - 30 |

| C-2 (CH-Ar) | 28 - 33 |

| C-3 (CH₂) | 15 - 20 |

Causality Behind Predictions:

-

The carbonyl carbon of the carboxylic acid is expected at a characteristic downfield shift.

-

The aromatic carbons will show a predictable pattern based on the substituent effects. The carbon bearing the nitro group will be highly deshielded, as will the carbon attached to the cyclopropane ring.[10]

-

The cyclopropyl carbons are significantly shielded and appear in the upfield aliphatic region, a hallmark of these strained rings.[6] The carbons attached to the substituents (C-1 and C-2) will be more deshielded than the methylene carbon (C-3).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum and then the sample spectrum.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Cyclopropyl) | ~3080 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| N-O stretch (Nitro, asymmetric) | 1510 - 1550 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| N-O stretch (Nitro, symmetric) | 1340 - 1380 | Strong |

Causality Behind Predictions:

-

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

-

The C-H stretch of the cyclopropane ring typically appears at a higher frequency than that of other alkanes due to the increased s-character of the C-H bonds.[11]

-

The strong C=O stretching absorption is a definitive feature of the carboxylic acid.

-

The two strong absorptions for the nitro group (asymmetric and symmetric stretching) are highly characteristic and confirm its presence.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Depending on the volatility and thermal stability of the compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

-

Ionization: ESI is a soft ionization technique suitable for polar, non-volatile compounds and would likely be the method of choice.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

Predicted Mass Spectrometry Data (ESI):

| Ion | Predicted m/z |

| [M-H]⁻ | 206.04 |

| [M+H]⁺ | 208.06 |

| [M+Na]⁺ | 230.04 |

Predicted Fragmentation Pattern:

The fragmentation of trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid would likely proceed through several key pathways:

-

Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids.

-

Loss of NO₂: Cleavage of the nitro group.

-

Ring Opening: The strained cyclopropane ring can undergo fragmentation.

Visualization of the Analytical Workflow:

Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid. By leveraging data from analogous structures and fundamental principles, we have established a detailed set of expected NMR, IR, and MS data. This information serves as a valuable resource for researchers, enabling them to confidently identify and characterize this molecule. The self-validating nature of this approach lies in the congruence of data from multiple, independent spectroscopic techniques, all pointing towards a single, unambiguous chemical structure. When experimental data becomes available, it can be cross-referenced with the predictions laid out in this guide to provide a high degree of confidence in the structural assignment.

References

-

PubChem. trans-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

-

NIST. Cyclopropanecarboxylic acid. NIST Chemistry WebBook. [Link]

-

ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-nitrophenyl ester. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Nitrocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

-

ResearchGate. Nitrocyclopropanes: Synthesis and properties. [Link]

-

CRAM3RA. Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. [Link]

-

PubMed. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

Sources

- 1. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR [m.chemicalbook.com]

- 3. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) IR Spectrum [m.chemicalbook.com]

- 4. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]

- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 6. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 7. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. cram3ra.unict.it [cram3ra.unict.it]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

"trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid belongs to a class of small molecules characterized by a cyclopropane ring, a scaffold that imparts significant biological activity. While direct experimental evidence for the title compound is emerging, its structural analogs, notably trans-2-phenylcyclopropanecarboxylic acid (PCCA), have been the subject of extensive research. This guide synthesizes the current understanding of the mechanisms of action for this compound class, providing a robust framework for hypothesizing and investigating the biological role of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. The primary putative mechanisms involve the inhibition of key enzymes in distinct biological pathways: 1-aminocyclopropane-1-carboxylic acid oxidase (ACC oxidase) in plant ethylene biosynthesis and O-acetylserine sulfhydrylase (OASS) in microbial cysteine synthesis. This document provides a detailed exploration of these mechanisms, supported by experimental protocols and data, to empower researchers in their investigations of this promising molecule.

Part 1: Chemical Profile and Significance

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a derivative of cyclopropanecarboxylic acid, featuring a phenyl group at the 2-position of the cyclopropane ring, which is further substituted with a nitro group at the 4-position of the phenyl ring. The cyclopropane ring introduces conformational rigidity and a unique electronic character, which are key determinants of its biological activity. The trans configuration of the substituents on the cyclopropane ring is crucial for its specific interactions with biological targets.

The addition of a 4-nitro group to the phenyl ring is a significant modification. This electron-withdrawing group can modulate the electronic properties of the entire molecule, potentially influencing its binding affinity and reactivity. The nitro group may also participate in specific hydrogen bonding or other non-covalent interactions within the active site of a target enzyme.

Part 2: Putative Mechanism of Action I: Inhibition of Plant Ethylene Biosynthesis

A well-established mechanism of action for cyclopropane carboxylic acid derivatives is the inhibition of ethylene biosynthesis in plants.[1][2] Ethylene is a key plant hormone that regulates a wide range of developmental processes and responses to stress. Its biosynthesis is tightly controlled, with the final step being the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, catalyzed by the enzyme ACC oxidase (ACO).

Molecular Basis of Inhibition

trans-2-phenylcyclopropanecarboxylic acid (PCCA) and its analogs are structural mimics of ACC.[1][2] This structural similarity allows them to bind to the active site of ACO, acting as competitive inhibitors. By occupying the active site, these compounds prevent the binding of the natural substrate, ACC, thereby blocking ethylene production. The inhibitory effect of these compounds has been demonstrated in various plant tissues.[1]

The proposed mechanism for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid follows this established model. The cyclopropane carboxylic acid moiety is the primary pharmacophore that mimics ACC, while the 4-nitrophenyl group likely serves to enhance binding affinity or specificity.

Visualizing the Pathway and Inhibition

Caption: Inhibition of the ethylene biosynthesis pathway.

Experimental Protocol: In Vitro ACC Oxidase Inhibition Assay

This protocol describes a method to determine the inhibitory potential of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid on ACC oxidase activity.

1. Enzyme Preparation:

-

Partially purify ACC oxidase from a suitable plant source, such as apple fruit, as described in the literature.[1]

2. Assay Buffer:

-

Prepare a reaction buffer containing 100 mM MOPS (pH 7.2), 10% (v/v) glycerol, 30 mM sodium ascorbate, and 0.1 mM FeSO4.

3. Inhibitor and Substrate Solutions:

-

Prepare stock solutions of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the substrate, 1-aminocyclopropane-1-carboxylic acid (ACC).

4. Reaction Mixture:

-

In a sealed vial, combine the assay buffer, the enzyme preparation, and varying concentrations of the inhibitor.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a short period.

-

Initiate the reaction by adding a known concentration of ACC.

5. Ethylene Measurement:

-

After a defined incubation period, collect a sample of the headspace gas from the vial using a gas-tight syringe.

-

Analyze the ethylene concentration using a gas chromatograph equipped with a flame ionization detector (FID).

6. Data Analysis:

-

Calculate the rate of ethylene production for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Part 3: Putative Mechanism of Action II: Inhibition of Microbial Cysteine Biosynthesis

Another promising avenue for the mechanism of action of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is the inhibition of O-acetylserine sulfhydrylase (OASS).[3][4] OASS is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the final step in cysteine biosynthesis in many pathogenic microorganisms. As this pathway is essential for bacterial survival and absent in humans, OASS is an attractive target for the development of novel antibiotics.[3][4]

Molecular Basis of Inhibition

Derivatives of trans-2-substituted-cyclopropane-1-carboxylic acid have been specifically designed and synthesized as non-natural, small molecule inhibitors of OASS.[3][4] These compounds are thought to bind to the active site of the enzyme, preventing the binding of its natural substrates. Molecular modeling studies have suggested that these cyclopropane-based inhibitors can effectively block the active site of OASS.[3][4]

The structural features of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, particularly the rigid cyclopropane ring and the substituted phenyl group, are consistent with the structural motifs of known OASS inhibitors.[3][4] The 4-nitrophenyl group could play a crucial role in establishing specific interactions with amino acid residues in the OASS active site, thereby enhancing its inhibitory potency.

Visualizing the Proposed Binding and Inhibition

Caption: Proposed inhibition of O-acetylserine sulfhydrylase (OASS).

Experimental Protocol: OASS Binding Affinity Assay

This protocol outlines a method to assess the binding of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid to OASS, for example, using a fluorescence-based assay.

1. Protein Expression and Purification:

-

Clone, express, and purify recombinant OASS from the target microorganism (e.g., Haemophilus influenzae) according to established protocols.[3][4]

2. Ligand Solutions:

-

Prepare a stock solution of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in a suitable buffer.

3. Binding Assay (e.g., Intrinsic Tryptophan Fluorescence Quenching):

-

Prepare a solution of purified OASS in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Measure the intrinsic tryptophan fluorescence of the OASS solution using a spectrofluorometer (excitation at ~295 nm, emission scan from ~310 to 400 nm).

-

Titrate the OASS solution with increasing concentrations of the inhibitor.

-

Record the fluorescence spectrum after each addition of the inhibitor.

4. Data Analysis:

-

Monitor the quenching of the intrinsic tryptophan fluorescence of OASS upon binding of the inhibitor.

-

Plot the change in fluorescence intensity as a function of the inhibitor concentration.

-

Fit the binding data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Part 4: Other Potential Biological Activities

While the inhibition of ACC oxidase and OASS are the most well-supported putative mechanisms, the cyclopropane carboxylic acid scaffold is versatile and may interact with other biological targets. For instance, some derivatives of cyclopropane carboxylic acid have been investigated as inhibitors of leukotriene C4 synthase, an enzyme involved in inflammatory pathways.[5] This suggests that trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid could have applications in the development of anti-inflammatory agents.

Part 5: Summary and Future Directions

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a promising small molecule with the potential to modulate key biological pathways. Based on the extensive research on its structural analogs, the most likely mechanisms of action are the inhibition of ACC oxidase in plants and OASS in microorganisms.

Key Takeaways:

-

Dual Potential: The compound may act as a regulator of plant growth or as a novel antibacterial agent.

-

Structural Importance: The trans-cyclopropane carboxylic acid moiety is the key pharmacophore, with the 4-nitrophenyl group likely enhancing target affinity and specificity.

-

Need for Direct Evidence: The proposed mechanisms are based on strong evidence from related compounds but require direct experimental validation for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Future Research Should Focus On:

-

Direct Target Engagement Studies: Utilizing techniques such as cellular thermal shift assays (CETSA) or affinity chromatography to identify the direct binding partners of the compound in relevant biological systems.

-

Enzymatic and Cellular Assays: Conducting the detailed in vitro and in-cell assays described in this guide to confirm the inhibitory activity against ACC oxidase and OASS.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with modifications to the phenyl ring to understand the role of the 4-nitro group and to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the biological effects of the compound in whole-plant systems (for ethylene inhibition) or in animal models of bacterial infection (for antibacterial activity).

This in-depth guide provides a solid foundation for researchers to design and execute experiments aimed at elucidating the precise mechanism of action of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, ultimately unlocking its full therapeutic or biotechnological potential.

References

-

Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed. [Link]

-

New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [https://www.b CHD.org/index.php/BCHD/article/view/361]([Link] CHD.org/index.php/BCHD/article/view/361)

-

Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm (RSC Publishing). [Link]

-

Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase | Request PDF. ResearchGate. [Link]

-

trans-2-Phenylcyclopropane-1-carboxylic acid. MySkinRecipes. [Link]

-

Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. ResearchGate. [Link]

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2. PubChem. [Link]

-

Mechanism involved in the metabolism of nitrophenyl-carboxylic acid compounds by microorganisms. PubMed. [Link]

-

Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. [Link]

-

Inhibition of Escherichia coli beta-galactosidase by 2-nitro-1-(4,5-dimethoxy-2-nitrophenyl) ethyl, a photoreversible thiol label. PubMed. [Link]

-

MECHANISM INVOLVED IN THE METABOLISM OF NITROPHENYL-CARBOXYLIC ACID COMPOUNDS BY MICROORGANISMS. PMC - NIH. [Link]

-

Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries. PMC - NIH. [Link]

-

Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. Taylor & Francis Online. [Link]

Sources

- 1. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ffhdj.com [ffhdj.com]

- 3. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

The Biological Potential of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a molecule integrating the unique conformational constraints of a cyclopropane ring with the electronically distinct 4-nitrophenyl moiety, emerges as a compound of significant interest for drug development professionals. The inherent strain of the cyclopropane ring and the electron-withdrawing nature of the nitro group bestow upon this molecule a distinct chemical reactivity and potential for specific biological interactions. This guide provides an in-depth exploration of the biological activity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, with a primary focus on its hypothesized role as an enzyme inhibitor. Drawing upon structure-activity relationship (SAR) data from analogous compounds, we will delve into its potential as an antimicrobial agent and explore other conceivable therapeutic applications. This document is intended to serve as a technical resource for researchers and scientists, offering both foundational knowledge and practical experimental designs to investigate this promising molecule.

Chemical Properties and Synthesis

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid possesses a molecular formula of C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol . The trans-configuration of the substituents on the cyclopropane ring is a critical stereochemical feature that dictates its three-dimensional shape and, consequently, its interaction with biological targets.

Table 1: Physicochemical Properties of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | N/A |

| Molecular Weight | 207.18 g/mol | N/A |

| Stereochemistry | trans | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |

Synthetic Approach: A Pathway to the Core Scaffold

The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can be achieved through a multi-step process, adapting established methodologies for cyclopropanation. A plausible and efficient synthetic route initiates from 4-nitrocinnamic acid.

-

Esterification of 4-nitrocinnamic acid:

-

Dissolve 4-nitrocinnamic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the methyl 4-nitrocinnamate with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

-

Cyclopropanation:

-

Dissolve the methyl 4-nitrocinnamate in a suitable solvent such as dichloromethane.

-

Prepare a solution of diazomethane in diethyl ether (use with extreme caution in a well-ventilated fume hood and with appropriate safety measures).

-

Add a catalytic amount of a palladium(II) acetate catalyst to the ester solution.

-

Slowly add the diazomethane solution to the reaction mixture at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Quench any remaining diazomethane by the careful addition of acetic acid.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting methyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate by column chromatography on silica gel.

-

-

Hydrolysis:

-

Dissolve the purified methyl ester in a mixture of methanol and water.

-

Add an excess of lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, acidify the reaction mixture with 1M hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.

-

Primary Mechanism of Action: Inhibition of O-Acetylserine Sulfhydrylase (OASS)

While direct experimental evidence for the biological activity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is limited in publicly available literature, a compelling hypothesis for its primary mechanism of action arises from extensive research on structurally related trans-2-phenylcyclopropanecarboxylic acid derivatives. These compounds have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants.[1][2] This pathway is absent in mammals, making OASS an attractive target for the development of novel antimicrobial agents with selective toxicity.

OASS catalyzes the final step in cysteine biosynthesis, the conversion of O-acetylserine and sulfide into L-cysteine. Inhibition of this enzyme disrupts a critical metabolic pathway, potentially leading to bacterial growth inhibition or potentiation of the effects of other antibiotics.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns focused on trans-2-phenylcyclopropanecarboxylic acid derivatives have provided valuable SAR insights that support the potential of the 4-nitrophenyl analog as an OASS inhibitor.[1]

-

The Carboxylic Acid Moiety: The carboxylic acid group is crucial for binding to the active site of OASS, likely through interactions with key amino acid residues.

-

The Phenyl Ring: The presence of a phenyl ring at the 2-position of the cyclopropane is a common feature of active inhibitors. Modifications to this ring have been shown to modulate inhibitory potency and permeability.

-

Substituents on the Phenyl Ring: The electronic properties and position of substituents on the phenyl ring can significantly influence binding affinity. While a wide range of substituents have been explored, the introduction of an electron-withdrawing group like the nitro group at the para-position is a rational design strategy to potentially enhance interactions within the enzyme's active site. The nitro group can participate in hydrogen bonding and electrostatic interactions, which could lead to increased inhibitory activity.

Proposed Binding Mode

Based on the known crystal structures of OASS in complex with other inhibitors, a plausible binding mode for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can be proposed. The carboxylic acid would likely form salt bridges with positively charged residues in the active site, while the phenyl ring would occupy a hydrophobic pocket. The 4-nitro group could then form specific hydrogen bonds with polar residues at the back of this pocket, thereby anchoring the inhibitor and enhancing its affinity.

Caption: Proposed binding of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in the OASS active site.

Potential Therapeutic Applications

The hypothesized inhibition of OASS positions trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as a promising candidate for several therapeutic applications, primarily in the field of infectious diseases.

Antimicrobial Agent

The most direct therapeutic application is as a novel antimicrobial agent. By targeting a bacterial-specific metabolic pathway, this compound could exhibit selective toxicity against a range of pathogenic bacteria. Further research is warranted to determine its spectrum of activity against both Gram-positive and Gram-negative bacteria.

Antibiotic Adjuvant

An equally compelling application is its use as an antibiotic adjuvant. Many existing antibiotics are becoming less effective due to the rise of antimicrobial resistance. By weakening the bacterium through inhibition of cysteine synthesis, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid could potentially restore or enhance the efficacy of conventional antibiotics. This synergistic approach is a critical strategy in combating drug-resistant infections.

Other Potential Applications

While the primary hypothesis centers on OASS inhibition, the structural motifs of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid suggest other potential biological activities that merit investigation:

-

Anti-inflammatory Activity: The nitroaromatic scaffold is present in some known anti-inflammatory drugs. The mechanism could involve the modulation of inflammatory signaling pathways.

-

Anticancer Activity: The rigid cyclopropane structure can be used to design conformationally constrained analogs of known anticancer agents, potentially leading to improved selectivity and efficacy.

Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a series of well-defined experimental workflows are essential.

Workflow 1: OASS Inhibition Assay

This workflow is designed to determine the inhibitory potency of the compound against OASS.

Sources

An In-depth Technical Guide to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Significance of a Strained Ring Scaffold in Drug Discovery

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has garnered significant attention in medicinal chemistry. Its rigid framework allows for the precise positioning of substituents in three-dimensional space, making it an invaluable scaffold for the design of potent and selective therapeutic agents.[1] This guide focuses on a particularly intriguing derivative, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a molecule at the intersection of two key pharmacophoric elements: the cyclopropane core and the nitroaromatic group. The presence of the nitro group, a strong electron-withdrawing moiety, is known to impart a range of biological activities to small molecules.[2] This technical guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, with a particular focus on its role as a potential antimicrobial agent through the inhibition of O-acetylserine sulfhydrylase (OASS).

Chemical Synthesis: Constructing the Cyclopropane Ring

The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can be approached through several established methods for cyclopropane formation. A common and effective strategy involves the cyclopropanation of an activated alkene, in this case, 4-nitrostyrene.

Synthetic Pathway Overview

A plausible and widely utilized method for the synthesis of aryl-substituted cyclopropanes is the reaction of a styrene derivative with a carbene or carbenoid species. One common approach involves the use of diazo compounds in the presence of a transition metal catalyst. A detailed experimental protocol for a related transformation is described below, which can be adapted for the synthesis of the title compound.

Diagram of the Synthetic Pathway

Caption: General synthetic route to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Detailed Experimental Protocol (Adapted from a General Procedure)

This protocol is a representative example of a cyclopropanation reaction followed by hydrolysis, which can be optimized for the specific synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Step 1: Synthesis of Ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-nitrostyrene and a suitable solvent (e.g., dichloromethane or toluene).

-

Catalyst Addition: Add a catalytic amount of a rhodium(II) or copper(I) catalyst (e.g., rhodium(II) acetate dimer or copper(I) triflate).

-

Diazoacetate Addition: Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly elevated) over a period of several hours. The slow addition is crucial to maintain a low concentration of the highly reactive diazo compound.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the ethyl ester of the desired product.

Step 2: Hydrolysis to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

-

Saponification: Dissolve the purified ethyl ester in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed, as monitored by TLC.

-

Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material. Carefully acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are achieved through a combination of spectroscopic techniques. The expected data, based on the analysis of closely related analogs, are summarized below.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.2 ppm) characteristic of a 1,4-disubstituted benzene ring. Cyclopropane Protons: Complex multiplets in the upfield region (approx. 1.5-3.0 ppm) for the three cyclopropyl protons. The trans stereochemistry will influence the coupling constants between these protons. Carboxylic Acid Proton: A broad singlet in the downfield region (typically >10 ppm). |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (approx. 170-180 ppm). Aromatic Carbons: Signals in the aromatic region (approx. 120-150 ppm), with the carbon bearing the nitro group being significantly deshielded. Cyclopropane Carbons: Signals in the upfield region (approx. 15-35 ppm). |

| IR Spectroscopy | O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H. C=O Stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group. NO₂ Stretch: Two strong absorption bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) for the nitro group. |

| Mass Spectrometry | Molecular Ion Peak: The [M]+ or [M-H]⁻ peak corresponding to the molecular weight of the compound (C₁₀H₉NO₄). Fragmentation Pattern: Characteristic fragments corresponding to the loss of the carboxylic acid group, the nitro group, and cleavage of the cyclopropane ring. |

Biological Activity and Therapeutic Potential: A Focus on O-acetylserine Sulfhydrylase Inhibition

The cysteine biosynthesis pathway is essential for the survival of many pathogenic bacteria and is absent in humans, making it an attractive target for the development of novel antibacterial agents.[3][4] One of the key enzymes in this pathway is O-acetylserine sulfhydrylase (OASS), which catalyzes the final step in cysteine synthesis.[3]

Mechanism of OASS Inhibition

trans-2-substituted-cyclopropane-1-carboxylic acids have been identified as a class of potent inhibitors of OASS.[3] These molecules are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, O-acetylserine. The rigid cyclopropane scaffold allows for the precise orientation of the phenyl and carboxylate groups to mimic the binding of the substrate, leading to effective inhibition.

Diagram of OASS Inhibition

Caption: Competitive inhibition of OASS by trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Potential as an Antibacterial Agent

By inhibiting OASS, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid has the potential to disrupt cysteine biosynthesis in bacteria, leading to bacteriostatic or bactericidal effects. This mechanism of action is particularly promising for combating antibiotic-resistant strains of bacteria, as it targets a pathway not exploited by many current antibiotics. Further research is needed to determine the minimum inhibitory concentrations (MICs) of this compound against a range of clinically relevant bacteria and to evaluate its efficacy in preclinical models of infection.

Conclusion and Future Directions

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a molecule of significant interest at the interface of synthetic chemistry and drug discovery. Its synthesis, while requiring careful control of stereochemistry, is achievable through established methodologies. The unique combination of the cyclopropane scaffold and the nitroaromatic moiety makes it a compelling candidate for biological evaluation, particularly as an inhibitor of the bacterial enzyme O-acetylserine sulfhydrylase.

Future research should focus on several key areas:

-

Optimization of Synthesis: The development of a high-yielding and stereoselective synthesis will be crucial for the production of sufficient quantities of the compound for extensive biological testing.

-

Comprehensive Biological Evaluation: A thorough investigation of its inhibitory activity against OASS from various bacterial species, as well as determination of its antibacterial spectrum through MIC testing, is warranted.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with different substituents on the phenyl ring will provide valuable insights into the structural requirements for potent OASS inhibition and antibacterial activity.

-

Pharmacokinetic and Toxicological Profiling: Preclinical studies to assess the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), will be necessary to determine its potential for further development as a therapeutic agent.

References

-

Annunziato, G., Spadini, C., Marchetti, M., Franko, N., Pavone, M., Iannarelli, M., Bruno, A., Pieroni, M., Bettati, S., Cabassi, C. S., Campanini, B., & Costantino, G. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals (Basel, Switzerland), 15(6), 766. [Link]

-

Beilstein Journals. (n.d.). Supporting Information First synthesis of acylated nitrocyclopropanes Spectral data for 1, 4, 8, 10, 13 and NMR charts (1H and 13C). Retrieved from [Link]

-

Costantino, G., Amori, L., Massari, S., Musmuca, I., Sbardella, G., & Tabarrini, O. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1144-1148. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

MDPI. (2021). A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. International Journal of Molecular Sciences, 22(21), 11558. [Link]

-

MDPI. (2022). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Antibiotics, 11(1), 85. [Link]

-

MDPI. (2022). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 23(24), 15798. [Link]

-

Mozzarelli, A., & Costantino, G. (2018). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1435-1445. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrocyclopropane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Non-natural olefin cyclopropanation catalyzed by diverse cytochrome P450s and other hemoproteins. ACS Catalysis, 11(15), 9416-9426. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-nitrophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Library of Medicine. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3598. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitrostyrene. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC responses against E. coli, S. aureus, and P. aeruginosa are.... Retrieved from [Link]

-

SpectraBase. (n.d.). Trans-2-nitrocyclopropanecarboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

Sources

- 1. Cyclopentanecarboxylic acid, 4-nitrophenyl ester [webbook.nist.gov]

- 2. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]

- 3. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Non-natural olefin cyclopropanation catalyzed by diverse cytochrome P450s and other hemoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Nitrophenyl Cyclopropane Derivatives: A Technical Guide for the Modern Researcher

Abstract

Nitrophenyl cyclopropane derivatives have emerged from relative obscurity to become powerful and versatile building blocks in contemporary organic synthesis. The unique confluence of the high ring strain inherent to the cyclopropyl moiety and the potent electron-accepting nature of the nitro group imbues these molecules with a distinctive reactivity profile. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic methodologies for nitrophenyl cyclopropane derivatives. We will delve into the causality behind experimental choices in key synthetic protocols, offer insights into their application in the synthesis of complex molecular architectures, and provide detailed, actionable experimental procedures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, empowering them to leverage the synthetic potential of this remarkable class of compounds.

A Historical Perspective: From Curiosity to Core Synthetic Intermediate

The journey of the cyclopropane ring in chemistry began in the late 19th century with the pioneering work of August Freund, who first synthesized the parent cyclopropane molecule in 1881. This was shortly followed by William Henry Perkin's synthesis of the first substituted cyclopropane derivative in 1884. For a considerable period, cyclopropanes were largely regarded as chemical curiosities due to their inherent ring strain, a concept rationalized by Adolf von Baeyer.

The true synthetic potential of functionalized cyclopropanes began to be unlocked in the latter half of the 20th century. A pivotal conceptual leap was the recognition of donor-acceptor (D-A) cyclopropanes as highly versatile synthetic intermediates. These molecules, possessing vicinal electron-donating and electron-withdrawing groups, exhibit a "push-pull" electronic effect that facilitates controlled ring-opening reactions, generating valuable polyfunctional intermediates. The term "donor-acceptor cyclopropane" gained prominence in the 1980s, with researchers like Hans-Ulrich Reissig making significant early contributions to this field.

Nitrophenyl cyclopropanes are a prominent subclass of D-A cyclopropanes, where the phenyl group can act as a donor and the nitro group serves as a powerful acceptor. While a singular "discovery" paper for the first nitrophenyl cyclopropane is not readily identifiable, their emergence is intrinsically linked to the broader exploration of D-A cyclopropane chemistry and the increasing use of nitroalkenes as versatile starting materials in organic synthesis. The development of synthetic methods for nitrocyclopropanes has seen a significant acceleration from the early 2000s, with a burgeoning number of publications dedicated to their synthesis and applications.

Foundational Synthetic Strategies

The synthesis of nitrophenyl cyclopropane derivatives is primarily achieved through a few robust and versatile methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) is arguably the most widely employed and versatile method for the synthesis of nitrophenyl cyclopropanes. This strategy relies on the conjugate addition of a nucleophile to a β-nitrostyrene (a nitrophenyl-substituted alkene), followed by an intramolecular cyclization.

Causality of Experimental Choices: The success of the MIRC reaction hinges on the careful selection of the Michael donor, the base, and the conditions for the subsequent cyclization. The Michael donor is typically an activated methylene compound, such as a malonate ester, which provides a nucleophilic carbon atom to attack the electron-deficient alkene. The choice of base is critical for deprotonating the Michael donor without promoting undesired side reactions. The final intramolecular cyclization often involves the displacement of a leaving group, which can be introduced in a separate step or generated in situ.

Experimental Protocol: Synthesis of Diethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate

-